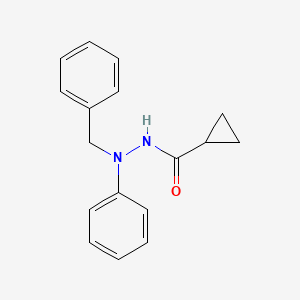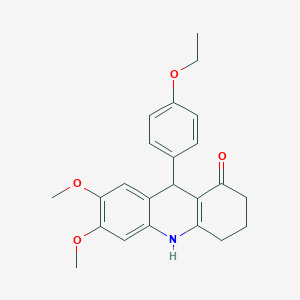![molecular formula C12H11NO3 B15153622 6-oxo-1,2,6a,9b-tetrahydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid](/img/structure/B15153622.png)
6-oxo-1,2,6a,9b-tetrahydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-oxo-1-azatricyclo[6.3.1.0?,(1)(2)]dodeca-4,6,10-triene-10-carboxylic acid: is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-oxo-1-azatricyclo[6310?,(1)(2)]dodeca-4,6,10-triene-10-carboxylic acid typically involves multi-step organic reactionsCommon reagents used in these reactions include strong acids, bases, and oxidizing agents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes are often employed to scale up the production while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, 9-oxo-1-azatricyclo[6.3.1.0?,(1)(2)]dodeca-4,6,10-triene-10-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe to investigate enzyme activities and binding affinities .
Medicine
In medicine, the compound is being explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and neurological disorders .
Industry
In the industrial sector, 9-oxo-1-azatricyclo[6.3.1.0?,(1)(2)]dodeca-4,6,10-triene-10-carboxylic acid is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new polymers and advanced materials .
Mechanism of Action
The mechanism of action of 9-oxo-1-azatricyclo[6.3.1.0?,(1)(2)]dodeca-4,6,10-triene-10-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activities and triggering specific biochemical pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
- 3-oxo-2-azatricyclo[6.3.1.0,4,12]dodeca-1(12),4,6,8,10-pentaene-9-sulfonyl chloride
- 2-oxo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-triene-6-sulfonyl chloride
- 11-oxo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-triene-6-carboxylic acid
Uniqueness
Compared to these similar compounds, 9-oxo-1-azatricyclo[6310?,(1)(2)]dodeca-4,6,10-triene-10-carboxylic acid stands out due to its specific functional groups and structural configuration
Properties
Molecular Formula |
C12H11NO3 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
9-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,10-triene-10-carboxylic acid |
InChI |
InChI=1S/C12H11NO3/c14-11-8-3-1-2-7-4-5-13(10(7)8)6-9(11)12(15)16/h1-3,6,8,10H,4-5H2,(H,15,16) |
InChI Key |
BRELBFBIXZJBFE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C=C(C(=O)C3C2C1=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-({2-[(4-Fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B15153539.png)
![N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-4H-1,2,4-triazol-3-amine](/img/structure/B15153549.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-4-[(methylsulfonyl)(prop-2-en-1-yl)amino]benzamide](/img/structure/B15153565.png)
![2-amino-6,7-dimethyl-4-(5-methylfuran-2-yl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B15153567.png)
![Methyl 5-({3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B15153569.png)
![3-methyl-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}butanamide](/img/structure/B15153571.png)



![Methyl 2-(morpholin-4-yl)-5-({[3-nitro-4-(pyrrolidin-1-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B15153615.png)
![4-methyl-N-[2-(1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B15153617.png)

![1-[(2,4-dichlorobenzyl)sulfonyl]-N-[2-(diethylcarbamoyl)phenyl]piperidine-3-carboxamide](/img/structure/B15153632.png)
![4,12-dibenzyl-8-(4-chlorophenyl)-6,10-dimethyl-2-oxa-4,5,11,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(9),3(7),5,10-tetraene](/img/structure/B15153636.png)
